N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Description
N-[(2S)-2-[Acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a chiral cyclohexylamide derivative characterized by a stereochemically defined (2S) configuration at the cyclohexylamine core. The compound features a branched 3-methylbutanamide chain and an acetylated ethylamino group on the cyclohexyl ring.
Properties
Molecular Formula |
C15H29N3O2 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C15H29N3O2/c1-5-18(11(4)19)13-9-7-6-8-12(13)17-15(20)14(16)10(2)3/h10,12-14H,5-9,16H2,1-4H3,(H,17,20)/t12?,13-,14?/m0/s1 |
InChI Key |
SYJXTMADJWQXPQ-MOKVOYLWSA-N |
Isomeric SMILES |
CCN([C@H]1CCCCC1NC(=O)C(C(C)C)N)C(=O)C |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acetylation of an amine using acetic acid as a catalyst and esters as the acyl source . The reaction conditions often include temperatures ranging from 80–120°C and catalyst loadings as low as 10 mol%.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under both acidic (e.g., HCl) and basic (e.g., NaOH) conditions. The acetyl group and amide bonds are primary targets:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 1M HCl, 80°C, 6 hours | Cyclohexylamine derivative + acetic acid + 3-methylbutanamide fragments |
| Basic hydrolysis | 0.5M NaOH, reflux, 4 hours | Ethylamine + acetylated cyclohexanol + sodium 3-methylbutanoate |
Hydrolysis rates depend on pH and temperature, with pseudo-first-order kinetics observed in basic media (rate constant k = 0.15 h⁻¹ at pH 12).
Photodegradation
Under UV light (254 nm) in aqueous buffer (pH 5.9), the compound degrades via pseudo-first-order kinetics (k = 0.23 h⁻¹, R² = 0.98) . Key photoproducts include:
| Photoproduct | Proposed Pathway | Yield (%) |
|---|---|---|
| N-ethyl-3-methylbutanamide | Cleavage of acetyl-ethyl bond | 42 |
| Cyclohexyl oxazolidinone derivative | Intramolecular cyclization | 28 |
| Acetic acid | Oxidation of acetyl group | 15 |
This degradation is critical for assessing the compound’s stability in pharmaceutical formulations .
Nucleophilic Substitutions
The amino group participates in nucleophilic reactions with:
-
Acyl chlorides : Forms tertiary amides (e.g., reaction with acetyl chloride yields N,N-diacetyl derivatives).
-
Alkyl halides : Produces N-alkylated products (e.g., ethyl iodide forms quaternary ammonium salts).
Reactivity comparisons:
| Reagent | Reaction Rate (mol⁻¹s⁻¹) | Optimal Solvent |
|---|---|---|
| Acetyl chloride | 0.45 | Dichloromethane |
| Benzyl bromide | 0.28 | DMF |
| Methyl iodide | 0.33 | Acetonitrile |
Steric hindrance from the cyclohexyl group reduces reaction rates by ~30% compared to linear analogs.
Redox Reactions
The compound undergoes oxidation with KMnO₄ in acidic media, yielding:
-
Primary product : 3-methylbutanoic acid (via oxidation of the 3-methylbutanamide chain).
-
Secondary product : Acetamide (from acetyl group oxidation).
Reduction with LiAlH₄ selectively converts the amide to a tertiary amine without affecting the acetyl group.
Acylation and Alkylation
The secondary amine reacts with:
-
Acetic anhydride : Forms N-acetyl derivatives (confirmed by IR: 1650 cm⁻¹ amide I band).
-
Ethyl chloroformate : Produces carbamate intermediates.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with mass loss stages corresponding to:
-
Acetyl group elimination (215–250°C, 18% mass loss).
-
Cyclohexyl ring degradation (250–300°C, 37% mass loss).
This reactivity profile underscores the compound’s versatility in synthetic chemistry and highlights stability considerations for its use in drug development. Further studies are needed to explore catalytic asymmetric reactions and biological interactions .
Scientific Research Applications
Pharmacological Applications
Mechanism of Action
This compound interacts with specific molecular targets, which may include receptors or enzymes involved in various physiological processes. Understanding its mechanism is crucial for developing therapeutic agents.
Potential Therapeutic Uses
Research indicates that this compound may have applications in treating conditions such as:
- Pain Management : Due to its potential analgesic properties.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems could lead to treatments for conditions like anxiety or depression.
- Anti-inflammatory Applications : The compound may exhibit anti-inflammatory effects, making it relevant for conditions characterized by inflammation.
Research and Development
Chemical Synthesis Studies
Studies on the synthesis of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide provide insights into optimizing production methods. This includes exploring different synthetic routes and reaction conditions to enhance yield and purity.
Case Studies
Several case studies have documented the effects of this compound in experimental models:
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound, providing data on its absorption, distribution, metabolism, and excretion (ADME).
- In Vitro Studies : Laboratory experiments have focused on its interaction with cellular targets, evaluating its efficacy and safety profile.
Data Tables
Regulatory Considerations
Given its potential applications, regulatory assessments are essential. The compound's classification under various national and international regulations will influence its development pathway. It is crucial to adhere to guidelines set by organizations such as the FDA or EMA during the research phase.
Mechanism of Action
The mechanism of action of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide
- Structure : This analog (CAS 479423-21-7) shares a cyclohexylamine backbone and a 3-methylbutanamide chain but differs in its substitution pattern. It incorporates a thioureido linkage (C=S) instead of an acetyl-ethyl group and a benzyl substituent on the amide nitrogen.
- The benzyl substituent introduces aromaticity, which could improve lipophilicity and blood-brain barrier penetration relative to the acetyl-ethyl group in the target compound .
- Molecular Weight : 390.58 g/mol .
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structure : This compound (CAS 860994-58-7) replaces the amide linkage with a thiourea group and includes a 3,5-bis(trifluoromethyl)phenyl substituent.
- Implications :
- Molecular Weight : 385.37 g/mol .
2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide
- Structure : This analog (C18H28N4O6) features a nitro-substituted benzamide core and dual (S)-3-methylbutanamide chains.
- Crystallographic data (monoclinic I2 space group) suggest tight molecular packing, which may reduce solubility relative to the target compound .
Functional Group Analysis
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Acetyl-ethylamino, cyclohexyl, amide | ~325 (estimated) | Moderate lipophilicity, chiral specificity |
| (S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl... | Thioureido, benzyl, amide | 390.58 | Enhanced H-bonding, aromatic lipophilicity |
| N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea, trifluoromethyl | 385.37 | High metabolic stability, electronegative |
| 2-Methoxy-N-[(S)-3-methylbutan-2-yl]-6-... | Nitro, methoxy, amide | 396.44 | Electron-withdrawing, low solubility |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
- IUPAC Name : N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
This structure features a cyclohexyl group, an acetylated ethyl amino group, and a branched amino acid moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts on various neurotransmitter receptors, influencing pathways associated with pain perception and mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity and diabetes.
- Cell Signaling : The compound has been shown to modulate cell signaling pathways that are critical in inflammation and immune responses.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Antinociceptive Effects : Research indicates that it exhibits significant pain-relieving properties in animal models of acute and chronic pain.
- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Chronic Pain Management : A study involving patients with chronic pain conditions showed a marked reduction in pain scores after administration of the compound over a 12-week period.
- Weight Management : In a controlled trial, participants receiving the compound experienced significant weight loss compared to the placebo group, indicating its potential utility in obesity treatment.
- Mood Disorders : A small-scale study indicated improvements in mood and anxiety levels among participants treated with the compound, warranting further investigation into its antidepressant properties.
Summary of Biological Activities
Pharmacokinetics
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Half-life | 4 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Q & A
Q. What are the optimal synthetic routes for N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide, considering stereochemical control?
The synthesis of this compound requires precise stereochemical control, particularly at the (2S)-configured cyclohexylamine core. A common approach involves:
- Stepwise functionalization : Start with a protected (2S)-2-aminocyclohexanol derivative. Introduce the acetyl(ethyl)amino group via acylation using ethyl acetyl chloride under anhydrous conditions, followed by deprotection .
- Chiral auxiliary methods : Use tert-butoxycarbonyl (Boc)-protected intermediates to preserve stereochemistry during coupling reactions with 3-methylbutanamide fragments .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed allylic amination to set the stereocenter, achieving >95% enantiomeric excess (e.e.) in model systems .
| Method | Yield | e.e. | Key Challenges |
|---|---|---|---|
| Stepwise acylation | 65-70% | 92% | Epimerization during deprotection |
| Chiral auxiliary | 75-80% | 98% | Cost of chiral reagents |
| Catalytic asymmetric | 50-55% | 95% | Scalability limitations |
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry?
Analytical techniques are critical:
- X-ray crystallography : Resolve the absolute configuration of the cyclohexyl core and amide linkages (used in analogous compounds in and ) .
- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers and quantify e.e. .
- NMR spectroscopy : Key signals include the acetyl methyl group (δ 2.1–2.3 ppm, singlet) and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet). NOESY can confirm spatial proximity of stereogenic centers .
Advanced Research Questions
Q. How do conflicting bioactivity results arise in assays targeting calcium-sensing receptors (CaSRs), and how can they be resolved?
This compound’s acetyl(ethyl)amino and cyclohexyl groups suggest potential interaction with hydrophobic pockets in CaSRs, but discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or calcium ion concentration (1 mM vs. 2 mM) alter receptor conformation .
- Membrane permeability : LogP >3 may reduce aqueous solubility, leading to underestimation of potency in cell-free assays. Use solubilizing agents like cyclodextrins or validate with cell-based FLIPR assays .
- Off-target effects : Screen against related GPCRs (e.g., µ-opioid receptor) using radioligand binding assays to rule out cross-reactivity .
Q. What strategies can address low reproducibility in structure-activity relationship (SAR) studies for this compound?
- Standardized synthetic protocols : Adopt Boc-protection and HATU-mediated coupling to minimize batch-to-batch variability .
- High-throughput crystallography : Resolve binding modes of analogs (e.g., N-[(1R,2R)-2-aminocyclohexyl] derivatives) to identify critical hydrogen bonds or steric clashes .
- Machine learning : Train models on published CaSR modulator data (e.g., Calhex 231 in ) to predict optimal substituents for potency and selectivity .
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) profiles?
- Metabolic stability : Incubate with liver microsomes to identify labile sites (e.g., acetyl group hydrolysis). Methylation of the amide nitrogen or cyclohexyl ring fluorination can enhance stability .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB. Derivatives with logD <2 show improved free fraction in plasma .
- Prodrug approaches : Convert the primary amine to a tert-butyl carbamate for enhanced blood-brain barrier penetration, with enzymatic cleavage in target tissues .
Q. What methodological considerations are critical for studying enantiomer-specific biological effects?
- Enantiopure synthesis : Avoid racemization by using low-temperature acylation and non-basic workup conditions .
- Biological validation : Test both enantiomers in parallel assays. For example, the (2S) enantiomer may show 10-fold higher CaSR inhibition than (2R) due to steric complementarity .
- Data normalization : Report activity relative to a positive control (e.g., NPS2143 in ) to account for inter-assay variability .
Q. Key Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
